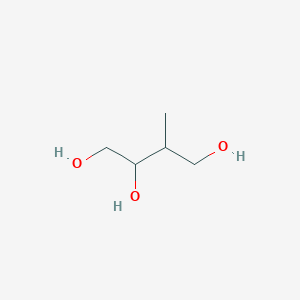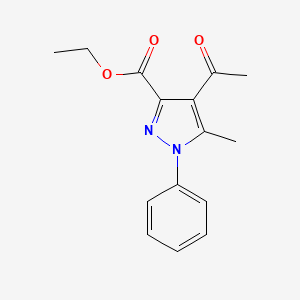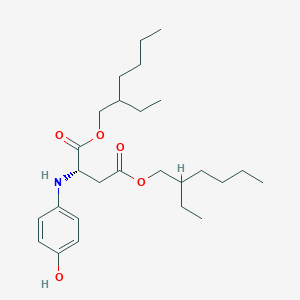![molecular formula C13H28GeO3 B14508352 Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane CAS No. 63288-68-6](/img/structure/B14508352.png)
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane is an organogermanium compound characterized by the presence of an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane typically involves the reaction of triethylgermanium chloride with a suitable epoxide-containing reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and characterization using techniques like NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced under specific conditions to yield different organogermanium derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of new carbon-germanium bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Triethylgermanium chloride: A precursor in the synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane.
Organosilicon compounds: Similar in structure and reactivity, often used in similar applications.
Organotin compounds: Another class of organometallic compounds with comparable chemical properties.
Uniqueness
This compound is unique due to the presence of both germanium and an epoxide group in its structure.
Properties
CAS No. |
63288-68-6 |
|---|---|
Molecular Formula |
C13H28GeO3 |
Molecular Weight |
304.99 g/mol |
IUPAC Name |
triethyl-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl]germane |
InChI |
InChI=1S/C13H28GeO3/c1-4-14(5-2,6-3)7-8-15-9-10-16-11-13-12-17-13/h13H,4-12H2,1-3H3 |
InChI Key |
RFDUGVZQTUJGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)CCOCCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


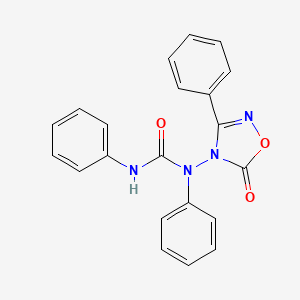
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)

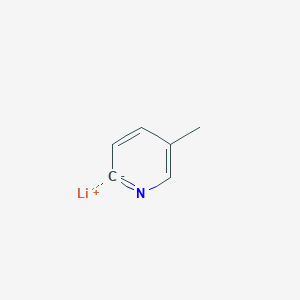
![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
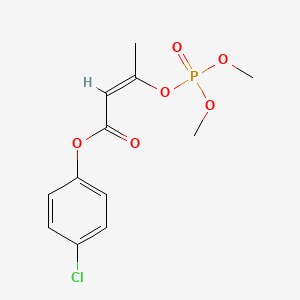
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
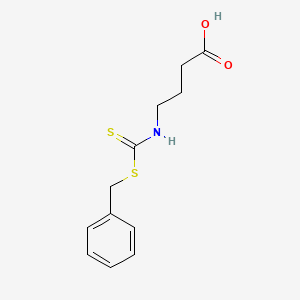
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
